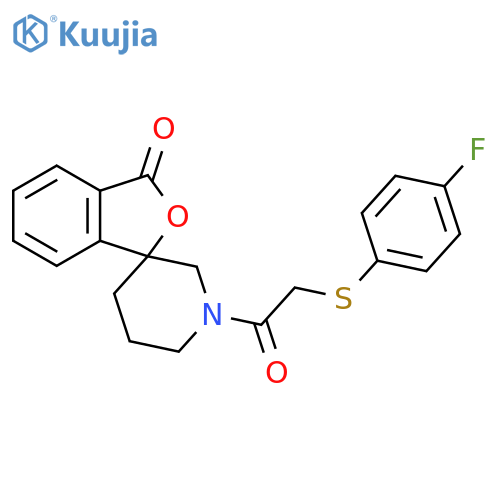

Cas no 1705308-97-9 (1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one)

1705308-97-9 structure

商品名:1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one

1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one 化学的及び物理的性質

名前と識別子

-

- 1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one

- Spiro[isobenzofuran-1(3H),3'-piperidin]-3-one, 1'-[2-[(4-fluorophenyl)thio]acetyl]-

- F6443-5036

- 1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- 1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one

- 1'-[2-(4-fluorophenyl)sulfanylacetyl]spiro[2-benzofuran-3,3'-piperidine]-1-one

- 1705308-97-9

- AKOS025091943

-

- インチ: 1S/C20H18FNO3S/c21-14-6-8-15(9-7-14)26-12-18(23)22-11-3-10-20(13-22)17-5-2-1-4-16(17)19(24)25-20/h1-2,4-9H,3,10-13H2

- InChIKey: JQYKLQPYSFFNCQ-UHFFFAOYSA-N

- ほほえんだ: C12(CCCN(C(CSC3=CC=C(F)C=C3)=O)C1)C1=C(C=CC=C1)C(=O)O2

計算された属性

- せいみつぶんしりょう: 371.09914277g/mol

- どういたいしつりょう: 371.09914277g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 26

- 回転可能化学結合数: 3

- 複雑さ: 551

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 71.9Ų

1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6443-5036-25mg |

1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |

1705308-97-9 | 25mg |

$109.0 | 2023-09-08 | ||

| Life Chemicals | F6443-5036-1mg |

1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |

1705308-97-9 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6443-5036-5mg |

1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |

1705308-97-9 | 5mg |

$69.0 | 2023-09-08 | ||

| Life Chemicals | F6443-5036-3mg |

1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |

1705308-97-9 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6443-5036-75mg |

1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |

1705308-97-9 | 75mg |

$208.0 | 2023-09-08 | ||

| Life Chemicals | F6443-5036-50mg |

1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |

1705308-97-9 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6443-5036-2μmol |

1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |

1705308-97-9 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6443-5036-10mg |

1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |

1705308-97-9 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6443-5036-40mg |

1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |

1705308-97-9 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6443-5036-100mg |

1'-{2-[(4-fluorophenyl)sulfanyl]acetyl}-3H-spiro[2-benzofuran-1,3'-piperidine]-3-one |

1705308-97-9 | 100mg |

$248.0 | 2023-09-08 |

1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one 関連文献

-

1. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220

-

W. Rahmah,Z. Wang,S. Kawi React. Chem. Eng., 2021,6, 401-417

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

-

4. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

1705308-97-9 (1'-{2-(4-fluorophenyl)sulfanylacetyl}-3H-spiro2-benzofuran-1,3'-piperidine-3-one) 関連製品

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 932997-83-6(2-(6-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-2-yl)-N-3-(trifluoromethyl)phenylacetamide)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 307-59-5(perfluorododecane)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量